molecular formula C9H11BrO B1338894 4-Bromo-2-ethyl-1-methoxybenzene CAS No. 33839-11-1

4-Bromo-2-ethyl-1-methoxybenzene

Cat. No. B1338894
CAS RN: 33839-11-1
M. Wt: 215.09 g/mol
InChI Key: IRITUNGQFQNGKP-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1-methoxybenzene, also known as 4-Bromo-2-ethyl-1-methoxybenzene, is an aromatic compound that is widely used in scientific research. It is a colorless, flammable liquid with a sweet, pungent odor. 4-Bromo-2-ethyl-1-methoxybenzene is an important intermediate in the synthesis of various organic compounds and has many applications in the pharmaceutical and agrochemical industries. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Bromo-2-ethyl-1-methoxybenzene.

Scientific Research Applications

1. Electrochemical Synthesis of Tetrahydrofuran Derivatives

4-Bromo-2-ethyl-1-methoxybenzene is used in electrochemical studies for synthesizing tetrahydrofuran derivatives. Controlled-potential reduction catalyzed by nickel(I) tetramethylcyclam is a notable method in this context, producing high yields of tetrahydrofurans, which are useful in various organic syntheses (Esteves, Ferreira, & Medeiros, 2007).

2. Molecular Switching Via Chemical Functionality

Research on surface-bound molecular rotors involves the study of 4-Bromo-2-ethyl-1-methoxybenzene. This compound aids in understanding the dynamics of molecular motion at the single-molecule level, especially when adsorbed on metal surfaces. The study explores the interactions of molecular rotors with metal–organic complexes, revealing insights into the dynamics of molecular switches (Balema et al., 2019).

3. Catalysis in Organic Reactions

This compound has been utilized as a catalyst in the cleavage of epoxides into halohydrins. The presence of 4-Bromo-2-ethyl-1-methoxybenzene in this process facilitates the production of vicinal iodo alcohols and bromo alcohols under mild conditions, highlighting its role in regioselective catalysis (Niknam & Nasehi, 2002).

4. Influence on Mesogenic Properties in Liquid Crystals

Studies on liquid crystals have incorporated 4-Bromo-2-ethyl-1-methoxybenzene to examine its influence on mesogenic properties. Its interaction with other compounds in the formation of chiral liquid crystals is of particular interest, demonstrating its role in modifying the properties of liquid crystalline materials (Bertini et al., 2003).

5. Applications in Polymer Chemistry

In polymer chemistry, this compound is key in the synthesis offunctionalized alkoxyamine initiators. These initiators are crucial for the controlled polymerization of styrene and butadiene, leading to block copolymers with specific properties. Such developments are essential in advancing the field of macromolecular science (Miura, Hirota, Moto, & Yamada, 1999).

6. Study of Organohalogens in the Marine Troposphere

Research involving 4-Bromo-2-ethyl-1-methoxybenzene extends to environmental studies, specifically investigating organohalogens in the marine troposphere. The patterns of bromochloromethoxybenzenes, including this compound, help identify biogenic and anthropogenic sources and their distribution in the marine atmosphere (Führer & Ballschmiter, 1998).

7. Investigation of Supramolecular Interactions

Studies on supramolecular interactions focus on the behavior of 4-Bromo-2-ethyl-1-methoxybenzene derivatives in crystal structures. These analyses contribute to a deeper understanding of molecular stacking, hydrogen bonding, and other intermolecular forces, which are fundamental in crystallography and materials science (Nestler, Schwarzer, & Gruber, 2018).

properties

IUPAC Name

4-bromo-2-ethyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRITUNGQFQNGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethyl-1-methoxybenzene

Synthesis routes and methods

Procedure details

Potassium carbonate (3.9 g, 28.3 mmol) and methyl iodide (0.59 mL, 9.43 mmol) were added to a solution of 4-Bromo-2-ethyl-phenol (1.9 g, 9.43 mmol, from step 1 of Example A(22)) dissolved in DMF (10 mL). The mixture was stirred for 16 h under N2 and then partitioned between 1 N HCl and EtOAc. The organic layer was washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated to a yellow oil. The oil was purifed by silica gel chromatography to give the title compound as a clear oil (1.37 g, 68%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GM Allan, N Vicker, HR Lawrence, HJ Tutill… - Bioorganic & medicinal …, 2008 - Elsevier
… To a stirred solution of 4-bromo-2-ethyl-1-methoxybenzene 45 (4.59 g, 21 mmol) in dry THF (50 mL), cooled to −78 C, was added slowly drop-wise (over 45 min) n-BuLi (15 mL of a 1.6 …

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